molecular formula C12H15N3O4 B5033604 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol CAS No. 14575-41-8

1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol

Cat. No.: B5033604
CAS No.: 14575-41-8
M. Wt: 265.26 g/mol
InChI Key: JNMUJXXKLZFAIT-UHFFFAOYSA-N
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Description

1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol, also known as PBT4, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBT4 belongs to the family of tetrahydroxybutane derivatives and has a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

Target of Action

The primary target of this compound is the α-glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with the α-glycosidase enzyme, inhibiting its activity

Biochemical Pathways

By inhibiting α-glycosidase, the compound disrupts the normal digestion of carbohydrates. This can lead to a reduction in the absorption of glucose from the diet, which could potentially be beneficial in the management of conditions such as diabetes .

Result of Action

The inhibition of α-glycosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates. This can result in lower postprandial (after-meal) blood glucose levels, which may be beneficial in managing blood sugar levels in conditions like diabetes .

Biochemical Analysis

Biochemical Properties

The compound 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit mild α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.

Cellular Effects

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that the compound can inhibit α-glycosidase, an enzyme involved in the breakdown of complex sugars .

Temporal Effects in Laboratory Settings

The compound is stable at room temperature .

Metabolic Pathways

The compound’s ability to inhibit α-glycosidase suggests it may interact with metabolic pathways involving complex sugars .

Properties

IUPAC Name

1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUJXXKLZFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281200
Record name 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14575-41-8
Record name NSC243483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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